Ethyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate
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Overview
Description
Ethyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate is an organic compound with the molecular formula C15H19NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate typically involves the reaction of benzylamine with ethyl acetoacetate under reflux conditions. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include benzylamine, ethyl acetoacetate, and suitable catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate undergoes various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
- 1-Benzyl-4-methylpiperidin-3-one hydrochloride
- 1-Benzylpiperidin-3-one hydrochloride
Uniqueness
Ethyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate is unique due to the presence of the methyl group at the 2-position of the piperidine ring. This structural modification can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C16H21NO3 |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
ethyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-3-20-16(19)14-9-10-17(12(2)15(14)18)11-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3 |
InChI Key |
JFZIFDNNGOCNFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(C(C1=O)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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